molecular formula C5H8N2O3S B8376095 3-Nitroso[1,3]thiazinane-4-carboxylic acid

3-Nitroso[1,3]thiazinane-4-carboxylic acid

Cat. No. B8376095
M. Wt: 176.20 g/mol
InChI Key: JXDVFMZFOWYFPQ-UHFFFAOYSA-N
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Patent
US07812014B2

Procedure details

To a suspension of DL-tetrahydro-1,3-thiazine-4-carboxylic acid hydrochloride (48.6 g, 0.26 mol) in 666 mL of AcOH was added to the solution of 27.4 g (0.40 mol) of NaNO2 in 333 mL of water over 16 min at room temperature and stirred for 3 h. The solution was concentrated under reduced pressure. Acetone (300 mL) was added to the residue and the precipitate was filtered off. The filtrate was concentrated under reduced pressure to dryness and crude 3-nitroso[1,3]thiazinane-4-carboxylic acid was obtained as brown amorphous solid.
Quantity
48.6 g
Type
reactant
Reaction Step One
Name
Quantity
666 mL
Type
solvent
Reaction Step One
Name
Quantity
27.4 g
Type
reactant
Reaction Step Two
Name
Quantity
333 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[CH2:7][CH2:6][CH:5]([C:8]([OH:10])=[O:9])[NH:4][CH2:3]1.[N:11]([O-])=[O:12].[Na+]>CC(O)=O.O>[N:11]([N:4]1[CH:5]([C:8]([OH:10])=[O:9])[CH2:6][CH2:7][S:2][CH2:3]1)=[O:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
48.6 g
Type
reactant
Smiles
Cl.S1CNC(CC1)C(=O)O
Name
Quantity
666 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
27.4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
333 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Acetone (300 mL) was added to the residue
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N(=O)N1CSCCC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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